7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide
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Overview
Description
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is a chemical compound with a complex structure that includes a bromine atom, a dimethylaminoethyl group, and a sulfonamide group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps, including the bromination of isoquinoline, followed by the introduction of the dimethylaminoethyl group and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives with different substituents, such as:
- 7-Chloro-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide
- 7-Fluoro-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide
Uniqueness
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis.
Properties
Molecular Formula |
C13H16BrN3O2S |
---|---|
Molecular Weight |
358.26 g/mol |
IUPAC Name |
7-bromo-N-[2-(dimethylamino)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C13H16BrN3O2S/c1-17(2)6-5-16-20(18,19)13-8-11(14)7-10-9-15-4-3-12(10)13/h3-4,7-9,16H,5-6H2,1-2H3 |
InChI Key |
VWSSHAVLLRSOET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=CC2=C1C=CN=C2)Br |
Origin of Product |
United States |
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